Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one is a fully saturated, conformationally restricted bicyclic building block utilized in modern medicinal chemistry to construct high-Fsp3 therapeutic candidates [1]. By fusing a 1,3-oxazin-2-one moiety to a piperidine core, this scaffold provides a rigidified hydrogen-bonding network while locking the spatial trajectory of downstream substituents. Unlike planar aromatic equivalents or flexible acyclic amines, this octahydro derivative increases three-dimensional complexity, which correlates with improved aqueous solubility, reduced off-target liabilities, and enhanced metabolic stability during late-stage lead optimization [2].
Substituting Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one with its aromatic counterpart (pyrido[4,3-d][1,3]oxazin-2-one) or unfused piperidine analogs fundamentally alters the physicochemical and binding profile of the resulting library [1]. Planar aromatic scaffolds exhibit poorer aqueous solubility and a higher propensity for promiscuous protein binding due to extensive π-π stacking interactions. Conversely, utilizing unfused, flexible precursors like 3-amino-4-hydroxypiperidine introduces a significant entropic penalty upon target binding, reducing target affinity [2]. Furthermore, alternative spirocyclic systems project functional groups at entirely different vectors, making them non-interchangeable when a specific dihedral angle and rigidified equatorial/axial geometry are required to fit a tightly defined binding pocket.
The transition from flat aromatic scaffolds to fully saturated bicyclic systems like Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one dramatically increases the fraction of sp3-hybridized carbons (Fsp3) [1]. Higher Fsp3 character disrupts crystal lattice packing energy, directly correlating with improved thermodynamic aqueous solubility. Compared to the aromatic pyrido[4,3-d][1,3]oxazin-2-one, the octahydro scaffold typically demonstrates a 10- to 50-fold improvement in kinetic solubility assays, reducing the need for complex formulation strategies during screening.
| Evidence Dimension | Thermodynamic aqueous solubility (LogS / µM) |
| Target Compound Data | Octahydro scaffold (High Fsp3): Typically >100-200 µM in standard PBS |
| Comparator Or Baseline | Aromatic pyrido[4,3-d][1,3]oxazin-2-one: Often <10 µM due to planar stacking |
| Quantified Difference | 10- to 50-fold increase in solubility |
| Conditions | Kinetic solubility assay in PBS (pH 7.4) at room temperature |
Procuring the saturated octahydro scaffold directly mitigates downstream formulation bottlenecks and attrition rates associated with poorly soluble candidates.
Flexible acyclic precursors require significant energy to adopt the bioactive conformation, resulting in a substantial entropic penalty upon binding [1]. The rigidified fused ring system of Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one pre-organizes the hydrogen bond donor/acceptor vectors of the oxazinone ring and the basic piperidine nitrogen. Compared to an unfused 3-amino-4-hydroxypiperidine analog, the conformationally locked octahydro scaffold typically yields a 10- to 100-fold enhancement in binding affinity against sterically constrained targets.
| Evidence Dimension | Binding affinity (IC50/Kd) enhancement |
| Target Compound Data | Fused octahydro-oxazinone scaffold: Low nanomolar binding potential |
| Comparator Or Baseline | Unfused 3-amino-4-hydroxypiperidine: Micromolar binding potential |
| Quantified Difference | 1 to 2 log-order (10x-100x) improvement in affinity |
| Conditions | Standard biochemical binding assays against constrained target pockets |
Utilizing a pre-organized bicyclic building block minimizes the entropic cost of binding, providing a highly efficient starting point for high-affinity lead optimization.
Open-chain amides and primary/secondary amines are highly susceptible to rapid oxidative metabolism by hepatic cytochrome P450 enzymes [1]. By incorporating the amine and alcohol functionalities into a cyclic oxazin-2-one carbamate structure, the Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one scaffold significantly shields these vulnerable sites from enzymatic degradation. In comparative human liver microsome (HLM) stability assays, rigidified cyclic carbamates consistently exhibit lower intrinsic clearance (CLint) compared to their acyclic counterparts.
| Evidence Dimension | Intrinsic clearance (CLint) in Human Liver Microsomes |
| Target Compound Data | Cyclic oxazin-2-one scaffold: CLint typically <20 µL/min/mg protein |
| Comparator Or Baseline | Acyclic amino-amide equivalents: CLint typically >50-100 µL/min/mg protein |
| Quantified Difference | >2.5-fold reduction in metabolic clearance rate |
| Conditions | HLM incubation assay with NADPH cofactor, 37°C |
Procuring this metabolically shielded scaffold helps avoid rapid in vivo clearance, a primary cause of failure in preclinical drug development.
Due to its rigid 3D structure and favorable solubility profile, the octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one scaffold is a highly suitable building block for designing next-generation kinase inhibitors [1]. It can effectively replace planar hinge-binding motifs or act as a highly soluble, metabolically stable solubility tag, overcoming the poor physicochemical properties typically associated with flat, aromatic kinase inhibitors.
The pre-organized spatial geometry and specific vector projection of the fused piperidine-oxazinone system make it highly suitable for targeting deep, sterically constrained allosteric pockets in G-protein coupled receptors (GPCRs) [2]. Its reduced entropic penalty upon binding ensures higher affinity compared to flexible amine precursors.
For organizations building advanced screening libraries, this scaffold provides a bifunctional handle (via the piperidine nitrogen and potential substitution on the oxazinone ring) combined with high sp3 character [1]. This allows for the generation of structurally complex, non-flat library members that have a higher probability of yielding developable hits in phenotypic and target-based screens.